Protein SSX2 (45-58)

Cancer-testis antigen HLA-DR restriction CD4+ T cell epitope

Protein SSX2 (45-58) is a 14-amino-acid synthetic peptide (sequence KIFYVYMKRKYEAM ) derived from the synovial sarcoma X breakpoint 2 (SSX2) cancer-testis antigen (CTA). Unlike the more extensively characterized HLA-A*0201-restricted CD8+ epitopes such as SSX2 p41–49 and p103–111, this peptide maps within the 37–58 region, a validated immunodominant ”hot spot” for CD4+ T helper cell recognition.

Molecular Formula
Molecular Weight
Cat. No. B1574998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein SSX2 (45-58)
SynonymsProtein SSX2 (45-58)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Protein SSX2 (45-58) Procurement Guide: HLA-DR11-Restricted CD4+ T Helper Epitope for Cancer Immunotherapy Research


Protein SSX2 (45-58) is a 14-amino-acid synthetic peptide (sequence KIFYVYMKRKYEAM ) derived from the synovial sarcoma X breakpoint 2 (SSX2) cancer-testis antigen (CTA) [1]. Unlike the more extensively characterized HLA-A*0201-restricted CD8+ epitopes such as SSX2 p41–49 and p103–111, this peptide maps within the 37–58 region, a validated immunodominant ”hot spot” for CD4+ T helper cell recognition [2][3]. Its HLA-DR11 restriction targets a distinct immunological compartment, making it essential for studies of coordinated CD4+/CD8+ anti-tumor responses [4].

Why Generic SSX2 Peptide Substitution Fails: Functional Divergence Between Overlapping CD4+ and CD8+ Epitopes


SSX2 peptides from the same protein region are not functionally interchangeable. The 14-mer SSX2 (45-58) is an HLA-DR11-restricted CD4+ T helper epitope, whereas the overlapping SSX2 (41-49) is an HLA-A*0201-restricted CD8+ cytotoxic T lymphocyte (CTL) epitope [1]. These peptides engage distinct arms of the adaptive immune system; substituting one for the other in an immunological assay would probe entirely different T-cell compartments and yield non-comparable data [2]. Furthermore, SSX2 (45-58) is two amino acids shorter at the C-terminus than the widely studied SSX2 (45-59) pentadecamer, a structural difference that alters the peptide's MHC binding register and results in a more restricted, single-allele HLA-DR11 specificity rather than the multi-allele promiscuous binding pattern of the longer 15-mer [3]. This refined restriction profile directly affects experimental design, donor selection, and downstream translational relevance [4].

Quantitative Differentiation Evidence: Protein SSX2 (45-58) Versus Closest Analogs


HLA Restriction: Single-Allele DR11 Specificity vs. Promiscuous Multi-Allele Binding of the 15-mer Analog

Protein SSX2 (45-58), a 14-mer peptide with sequence KIFYVYMKRKYEAM, is experimentally characterized and annotated as an HLA-DR11-restricted CD4+ T-cell epitope, with its restriction validated using protein-based lymphocyte stimulation [1]. By contrast, the closely related 15-mer SSX2 (45-59), KIFYVYMKRKYEAMT, is documented as a promiscuous epitope recognized in the context of at least four distinct HLA-DRB1 subtypes—*0701, *1101, *1302, and B3*0301—covering a cumulative population prevalence of approximately 25% in Caucasians [2]. The two-amino-acid C-terminal truncation in the 14-mer eliminates the threonine anchor residue required for promiscuous binding to subtypes beyond DR11, thereby narrowing its HLA restriction profile. For researchers requiring restricted, allele-specific CD4+ T-cell interrogation rather than broad poly-allelic responses, the 14-mer 45-58 peptide offers a clearly differentiated tool.

Cancer-testis antigen HLA-DR restriction CD4+ T cell epitope SSX2 peptide vaccine

Immune Response Type: Exclusive CD4+ T Helper Reactivity vs. Mixed CD4+/CD8+/B-Cell Responses of Other SSX2 Peptides

Protein SSX2 (45-58) maps to the 37-58 region of SSX2 that has been characterized as a CD4+ T helper epitope ”hot spot” [1]. The overlapping 15-mer SSX2 (45-59) induces specific CD4+ T-cell responses demonstrable by anti-CD4 and anti-HLA-DR antibody inhibition, with no evidence of direct CD8+ T-cell or B-cell reactivity [2]. This contrasts starkly with the SSX2-derived peptide p101-111, which was identified as the first CTA-derived peptide capable of simultaneously inducing CD4+, CD8+, and B-cell responses in vitro [3]. The exclusive CD4+ T helper restriction of the 45-58/45-59 region makes these peptides uniquely suited for dissecting helper T-cell contributions to anti-tumor immunity without confounding signals from concurrent CD8+ or humoral responses.

CD4+ T helper cells CD8+ CTL B-cell epitope SSX2 immunogenicity

Family Member Cross-Reactivity: SSX2-Selective Recognition vs. SSX3-Cross-Reactive CD8+ Epitopes

A critical liability of the well-studied SSX2 p41-49 (KASEKIFYV) CD8+ epitope is its documented cross-reactivity with the homologous SSX3 peptide p41-49. CAR T cells targeting SSX2 p41-49 demonstrated strong recognition of SSX3 p41-49, whereas no cross-reactivity against SSX1, SSX4, SSX5, SSX7, SSX8, or SSX9 homologs was observed [1]. SSX3 is transcriptionally silent in tumors and cannot be induced pharmacologically, making this cross-reactivity a confounding factor in SSX2-specific CD8+ T-cell assays [1]. In contrast, the SSX2 (45-59) epitope has been characterized with no reported cross-recognition of SSX3, and the curated SSX epitope database lists the 45-59 region as recognizing SSX2 only [2]. While direct cross-reactivity data for the shorter 14-mer 45-58 peptide have not been published, its sequence overlap with 45-59 and shared HLA-DR11 restriction suggest an analogous SSX2-selective profile, distinguishing it from the SSX3-cross-reactive p41-49 epitope.

SSX family specificity Cross-reactivity Cancer-testis antigen CAR T-cell therapy

Peptide Length and Synthetic Accessibility: 14-mer Format Advantages vs. Longer Overlapping Peptides

The 14-amino-acid length of Protein SSX2 (45-58) places it in an optimal range for solid-phase peptide synthesis, where purity typically decreases as sequence length increases [1]. Compared with the widely used overlapping 22-mer SSX2 (37-58) which encompasses the full ”hot spot” region but presents significant synthetic challenges and lower yield , the 14-mer 45-58 peptide can be synthesized with higher purity and batch-to-batch consistency. This is a practical procurement differentiator: for applications requiring high-purity single-epitope reagents (e.g., tetramer production, quantitative T-cell stimulation assays), the defined 14-mer offers manufacturing advantages over longer multi-epitope-spanning fragments.

Peptide synthesis Purity optimization Custom peptide SSX2 epitope mapping

Epitope Overlap Synergy: Positioning Within the 37-58 Hot Spot Enables Combinatorial CD4+ T-Cell Interrogation

The 37-58 region of SSX2 has been described as a ”hot spot” for T-cell recognition containing at least three distinct but overlapping CD4+ T helper epitopes: an HLA-DR3-restricted epitope mapping to 37-51, an HLA-DR11-restricted epitope mapping to 45-59, and the nested shorter 45-58 peptide characterized as HLA-DR11-restricted [1]. The identification of this third epitope is reported to significantly increase the percentage of patients expected to mount specific CD4+ T-cell responses following vaccination with peptides in this region, as approximately one-fifth of individuals from several major ethnic groups express HLA-DR3 [2]. Procurement of the precisely mapped 14-mer 45-58 peptide enables combinatorial experimental designs—for example, pooling p37-51 (DR3), p45-58 (DR11), and p41-49 (A2) to simultaneously probe CD4+ and CD8+ compartments across multiple HLA haplotypes—without the epitope ambiguity introduced by longer overlapping fragments.

Epitope mapping T helper hot spot Combinatorial vaccine design SSX2 peptide pool

Response Rate Benchmarking: CD4+ Response Induction Rate in Cancer Patients vs. Healthy Controls

For the overlapping 15-mer SSX2 (45-59), ex vivo CD4+ T-cell responses were detected in 3 out of 6 breast cancer patients (50%) compared with only 1 out of 5 healthy controls (20%), demonstrating that spontaneous CD4+ responses against this epitope are enriched in the cancer patient population [1]. No correlation was found between CD4+ T-cell responses against p45-59 and anti-SSX2 antibody titers, indicating that CD4+ and B-cell responses are independently regulated and that the 45-59 region peptide specifically probes the T helper compartment [1]. While analogous response-rate data for the shorter 14-mer 45-58 peptide have not been published independently, the 45-58 sequence is nested within 45-59 and shares the core MHC-binding register; the documented 50% patient response rate for the 15-mer provides the most relevant available immunological benchmark for the 14-mer epitope region.

Ex vivo T-cell response Breast cancer Immunomonitoring SSX2 CD4+ epitope

Recommended Research and Industrial Application Scenarios for Protein SSX2 (45-58)


Allele-Specific CD4+ T-Cell Immunomonitoring in HLA-DR11+ Cancer Patient Cohorts

Use Protein SSX2 (45-58) as the stimulating antigen in IFN-γ ELISPOT or intracellular cytokine staining (ICS) assays to enumerate and characterize SSX2-specific CD4+ T helper cells in HLA-DR11+ cancer patients. Because this 14-mer is restricted to a single HLA-DR allele, it enables unambiguous correlation of CD4+ response magnitude with DR11 haplotype. The documented 50% ex vivo response rate for the nested 15-mer p45-59 in breast cancer patients [1] provides a benchmark for assay validation and sample-size estimation. Pair with the HLA-A*0201-restricted CD8+ epitope p41-49 to simultaneously measure CD4+ and CD8+ compartments in donors positive for both alleles.

SSX2-Specific TCR Discovery and Validation Without SSX3 Cross-Reactivity Confounds

Employ Protein SSX2 (45-58) in conjunction with SSX2 (37-51) and SSX2 (41-49) for de novo discovery and cloning of SSX2-specific CD4+ T-cell receptors (TCRs) from tumor-infiltrating lymphocytes or peripheral blood of seropositive patients. Compared with the widely used p41-49 CD8+ epitope, which exhibits documented cross-reactivity with SSX3 [2], the 45-58/45-59 region peptides are curated as SSX2-selective [3]. This specificity is critical for translational TCR development where off-target recognition of SSX-family homologs could confound safety profiling.

Combinatorial Multi-Epitope Peptide Pool Design for Vaccine Research

Formulate a defined multi-epitope peptide pool comprising SSX2 (37-51) (HLA-DR3), SSX2 (45-58) (HLA-DR11), and SSX2 (41-49) (HLA-A*0201) to achieve simultaneous CD4+ and CD8+ T-cell stimulation across multiple prevalent HLA alleles. The precise epitope boundaries of the 14-mer 45-58 peptide enable stoichiometric control and individual lot-release testing that is unattainable with longer overlapping fragments such as the 22-mer SSX2 (37-58). The cumulative HLA coverage from DR3 (~21%), DR11 (~25%), and A2 (~44%) in Caucasian populations [4] reaches a theoretical ~68% of individuals, supporting broad population applicability.

Standardized Reference Antigen for CD4+ T-Cell Assay Calibration in Multi-Center Immunotherapy Trials

Deploy Protein SSX2 (45-58) as a lot-controlled, analytically qualified reference peptide antigen for ELISPOT harmonization across laboratories participating in SSX2-targeted immunotherapy clinical trials. Its 14-amino-acid length facilitates reproducible high-purity synthesis (>90%) with well-defined HPLC and mass spectrometry release criteria [5], while its single-allele HLA-DR11 restriction simplifies inter-laboratory proficiency testing by eliminating the need for multi-allele donor matching. The independent regulation of CD4+ and B-cell responses documented for this epitope region [1] further supports its use as a specific probe of T helper immunity uncontaminated by humoral reactivity.

Quote Request

Request a Quote for Protein SSX2 (45-58)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.